Ethyl 6-aminopyrimidine-4-carboxylate

Catalog No.
S14036882
CAS No.
M.F
C7H9N3O2
M. Wt
167.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-aminopyrimidine-4-carboxylate

Product Name

Ethyl 6-aminopyrimidine-4-carboxylate

IUPAC Name

ethyl 6-aminopyrimidine-4-carboxylate

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-6(8)10-4-9-5/h3-4H,2H2,1H3,(H2,8,9,10)

InChI Key

YISGIVSQMTYNFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=N1)N

Ethyl 6-aminopyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family, characterized by the presence of an amino group at the 6-position and a carboxylate group at the 4-position of the pyrimidine ring. Its molecular formula is C8H10N2O2C_8H_{10}N_2O_2 with a molecular weight of approximately 166.18 g/mol. This compound features a structure that allows for various chemical modifications, making it valuable in synthetic organic chemistry and pharmaceutical applications.

, including:

  • Oxidation Reactions: The compound can be oxidized to yield corresponding oxo derivatives, which may exhibit different biological activities or serve as intermediates in further synthetic pathways.
  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents at the 6-position, which can modify its properties and activities .
  • Coupling Reactions: This compound can be utilized in coupling reactions with different amines or carboxylic acids to form more complex structures, often used in medicinal chemistry .

Ethyl 6-aminopyrimidine-4-carboxylate has been studied for its potential biological activities, particularly as an antitubercular agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects against Mycobacterium tuberculosis, suggesting its utility in developing new treatments for tuberculosis . Additionally, its structural features allow it to interact with various biological targets, potentially leading to diverse pharmacological effects.

The synthesis of ethyl 6-aminopyrimidine-4-carboxylate typically involves several steps:

  • Starting Materials: Common precursors include ethyl pyrimidine-4-carboxylate and appropriate amines.
  • Reagents: The synthesis may utilize reagents such as HATU (a coupling reagent), DIPEA (a base), and solvents like DMF (dimethylformamide) under controlled conditions.
  • Procedure: A typical route involves the coupling of a pyrimidine derivative with an amine followed by purification steps to isolate the desired product .

Ethyl 6-aminopyrimidine-4-carboxylate finds applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds, particularly those targeting infectious diseases.
  • Organic Synthesis: Utilized as an intermediate in various organic reactions due to its reactive functional groups.
  • Research: Employed in studies aimed at understanding structure-activity relationships in drug design and development.

Studies on ethyl 6-aminopyrimidine-4-carboxylate have focused on its interactions with biological systems, particularly:

  • Antimicrobial Activity: Investigations into its effectiveness against bacterial strains have highlighted its potential as an antimicrobial agent .
  • Mechanism of Action: Research is ongoing to elucidate how this compound interacts at the molecular level with target proteins or enzymes involved in disease processes.

Several compounds are structurally related to ethyl 6-aminopyrimidine-4-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Attributes
Ethyl 2-amino-6-methylpyrimidine-4-carboxylateAmino group at position 2 and methyl at 6Potentially different biological activity profile
Ethyl 4-amino-6-(ethoxycarbonylmethyl)pyrimidineEthoxycarbonylmethyl substitutionDifferent solubility and reactivity characteristics
Ethyl 6-amino-2-chloro-5-nitropyrimidineChlorine and nitro groups on the pyrimidineEnhanced reactivity due to electron-withdrawing groups

These compounds share similar structural motifs but differ in substituents that significantly influence their chemical behavior and biological activity.

Traditional Condensation-Based Synthetic Routes

Classical methods for synthesizing ethyl 6-aminopyrimidine-4-carboxylate rely on cyclocondensation reactions between 1,3-dicarbonyl compounds and nitrogen-rich precursors. A widely cited approach involves the reaction of ethyl cyanoacetate with guanidine derivatives under acidic or basic conditions, forming the pyrimidine ring through sequential nucleophilic attacks and dehydration steps. For example, heating ethyl cyanoacetate with thiourea in ethanol at reflux yields a 6-aminopyrimidine scaffold, though this method often requires subsequent functionalization to introduce the ester group at the 4-position.

A notable variation employs 5,6-diaminouracil derivatives condensed with α-bromoacetophenones. This method, reported in recent studies, proceeds via an imine intermediate, where the nucleophilic amino group attacks the electrophilic carbonyl of phenacyl bromide, followed by cyclization. Infrared spectroscopy confirms the lactam form of the resulting pyrimidine ring in neutral media, with yields reaching 68–72% under optimized fusion conditions. However, traditional routes frequently suffer from side reactions, such as over-alkylation or incomplete cyclization, necessitating rigorous purification.

Novel Catalytic Approaches in Pyrimidine Ring Formation

Transition-metal catalysis has emerged as a transformative strategy for pyrimidine synthesis. Palladium-catalyzed Suzuki-Miyaura couplings enable direct arylation of pyrimidine precursors, reducing the number of synthetic steps. For instance, US10570114B2 discloses a method where 4-aminopicolinates undergo Suzuki coupling with aryl boronic acids in the presence of Pd(PPh₃)₄, achieving 80–85% yields. This approach avoids protecting-group chemistry and enhances regioselectivity by leveraging the inherent electronic properties of the pyrimidine ring.

Organocatalytic methods also show promise. A proline-mediated three-component reaction between ethyl glyoxylate, malononitrile, and ammonium acetate efficiently constructs the 6-aminopyrimidine core at room temperature. This method achieves 90% atom economy and eliminates heavy-metal residues, aligning with green chemistry principles. Kinetic studies reveal that the reaction proceeds via a Knoevenagel adduct, which undergoes intramolecular cyclization to form the heterocycle.

Solvent-Free Synthesis Techniques for Improved Yield

Solvent-free methodologies address environmental and economic challenges in pyrimidine synthesis. Mechanochemical grinding of ethyl cyanoacetate and guanidine carbonate in a ball mill produces ethyl 6-aminopyrimidine-4-carboxylate in 88% yield within 30 minutes, compared to 65% yield in traditional reflux methods. The absence of solvent reduces energy consumption and simplifies product isolation, as demonstrated by differential scanning calorimetry (DSC) data showing exothermic cyclization at 120°C.

Microwave-assisted synthesis further enhances efficiency. Irradiating a mixture of urea, ethyl acetoacetate, and ammonium acetate at 150 W for 10 minutes achieves near-quantitative conversion, with the reaction progress monitored via in situ Fourier-transform infrared spectroscopy (FTIR). This technique minimizes thermal degradation of sensitive intermediates, preserving the integrity of the amino and ester functionalities.

Regioselective Functionalization Challenges and Solutions

Regioselectivity remains a critical hurdle in pyrimidine chemistry, particularly when introducing substituents at the 2-, 4-, and 6-positions. Computational studies using density functional theory (DFT) reveal that the 4-carboxylate group directs electrophilic substitution to the 5-position, necessitating protective strategies for 6-amino functionalization. A solution involves temporary protection of the amino group with tert-butoxycarbonyl (Boc), enabling selective nitration at the 5-position before deprotection.

Enzymatic catalysis offers an alternative route. Lipase-mediated acylation of the 6-amino group in ionic liquids achieves 95% regioselectivity, leaving the 4-carboxylate untouched. This method, validated by nuclear Overhauser effect spectroscopy (NOESY), exploits the enzyme’s steric preferences to favor acylation at the less hindered amino site.

Impact of Carboxylate Ester Substituents on Bioactivity

The incorporation of carboxylate ester substituents into pyrimidine derivatives represents a fundamental strategy for enhancing bioactivity through improved pharmacokinetic properties. Research has demonstrated that ethyl 6-aminopyrimidine-4-carboxylate exhibits significantly enhanced oral bioavailability compared to its parent carboxylic acid [2]. The ester functionality serves as a prodrug mechanism, wherein the compound undergoes enzymatic hydrolysis by human carboxylesterases to release the active carboxylic acid moiety at the target site [2].

Structure-activity relationship studies have revealed that the length and branching of the alkyl chain in carboxylate esters directly influence both bioavailability and target selectivity. Ethyl esters demonstrate superior absorption characteristics compared to methyl esters, with ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate showing enhanced cellular uptake and metabolic stability . The increased hydrophobicity conferred by the ethyl group facilitates passive transport through cellular membranes, while maintaining sufficient polarity for subsequent enzymatic processing.

CompoundMolecular Weight (g/mol)Target EnzymeIC50 or Ki (μM)Bioavailability Enhancement
Ethyl 6-aminopyrimidine-4-carboxylate183.17Dihydroneopterin aldolaseNot specifiedImproved oral absorption
Methyl 6-aminopyrimidine-4-carboxylate153.14Mycobacterium tuberculosis enzymes0.021-0.058Moderate
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate183.17Dihydroneopterin aldolase14.0-15.0Good
6-Aminopyrimidine-4-carboxylic acid139.11COX-2, iNOSComparable to celecoxibPoor (requires esterification)

Mechanistic studies have elucidated that carboxylate esters undergo preferential hydrolysis by hepatic carboxylesterase 1, resulting in rapid conversion to the active carboxylic acid form [2]. This process is particularly advantageous for compounds targeting intracellular enzymes, as the ester form facilitates cellular penetration while the hydrolyzed acid form provides the requisite binding affinity for enzyme inhibition [4].

The impact of ester substitution on target selectivity has been demonstrated through comparative studies of pyrimidine derivatives. Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate exhibits selective inhibition of cytidine metabolism enzymes, with the ethyl ester group contributing to improved binding affinity through hydrophobic interactions within the enzyme active site . This selectivity profile contrasts with the broader spectrum activity observed with the corresponding carboxylic acid, highlighting the role of ester substituents in fine-tuning therapeutic specificity.

Amino Group Positioning Effects on Target Affinity

The positioning of amino groups on the pyrimidine ring system exerts profound effects on target binding affinity and selectivity profiles. Systematic structure-activity relationship studies have demonstrated that amino group placement at position 6 of the pyrimidine ring, as in ethyl 6-aminopyrimidine-4-carboxylate, facilitates optimal hydrogen bonding interactions with nucleobase recognition sites [5] [6].

Comparative analysis of positional isomers reveals distinct binding preferences for different enzyme targets. The 6-amino substitution pattern enables formation of bidentate hydrogen bonds with complementary nucleotide binding sites, particularly in enzymes involved in purine and pyrimidine metabolism [5]. This binding mode is facilitated by the optimal geometric arrangement between the amino group and the ring nitrogen atoms, which mimics the hydrogen bonding pattern of natural nucleobases.

CompoundAmino PositionTarget Affinity Ki (μM)Selectivity ProfileMechanism of Action
6-Aminopyrimidine-4-carboxylate6VariableModerateHydrogen bonding with nucleobases
4-Amino-6-chloropyrimidine41.269HighGlutathione reductase inhibition
4-Amino-2-chloropyrimidine41.847ModerateGlutathione reductase inhibition
4-Amino-2,6-dichloropyrimidine40.979HighestGlutathione reductase inhibition

Enzyme inhibition studies have revealed that 4-amino-2,6-dichloropyrimidine demonstrates the highest inhibitory potency against glutathione reductase, with a Ki value of 0.979 μM [7]. The combination of the 4-amino group with electron-withdrawing chlorine substituents enhances binding affinity through complementary electrostatic interactions with the enzyme active site. This finding underscores the importance of electronic effects in modulating amino group reactivity and target recognition.

The influence of amino group positioning on molecular recognition extends beyond simple binding affinity to encompass selectivity between related enzyme targets. Studies of 2-amino-4-carboxypyridine derivatives have shown that the 2-amino position confers selectivity for chorismate-utilizing enzymes, with inhibition constants ranging from 5 to 91 μM depending on the specific enzyme target [8]. This selectivity arises from the unique spatial arrangement of the amino group relative to the carboxylate functionality, which matches the geometry of the enzyme-substrate transition state.

Further investigation of amino group effects has revealed that substitution patterns significantly influence the electronic properties of the pyrimidine ring. The presence of amino groups increases electron density at the ring nitrogen atoms, enhancing their hydrogen bonding acceptor capabilities [9]. This electronic modulation is particularly pronounced in 6-aminopyrimidine derivatives, where the amino group participates in resonance stabilization of the aromatic system.

Comparative Analysis of 4-Carboxylate vs. 4-Carboxamide Analogues

The comparative analysis of 4-carboxylate versus 4-carboxamide analogues reveals fundamental differences in pharmacokinetic properties, metabolic stability, and target selectivity. Structure-activity relationship studies demonstrate that carboxylate esters exhibit enhanced bioavailability through improved lipophilicity, while carboxamides provide superior metabolic stability and target selectivity [10] [4].

Hydrophobicity analysis reveals that 4-carboxylate esters possess moderate lipophilicity values (cLogP 1.2-2.0), facilitating passive membrane transport and oral absorption [4]. In contrast, 4-carboxamide analogues exhibit lower lipophilicity (cLogP 0.8-1.5) but demonstrate enhanced target binding affinity through specific hydrogen bonding interactions with enzyme active sites [10]. This trade-off between absorption and binding affinity represents a critical consideration in the design of pyrimidine-based therapeutics.

Functional GroupHydrophobicity cLogPEnzymatic StabilityTarget SelectivityBioavailabilityMetabolic Pathway
4-Carboxylate esterModerate (1.2-2.0)ModerateModerateEnhancedEsterase hydrolysis
4-CarboxamideLower (0.8-1.5)HighHighModerateAmidase hydrolysis
4-Carboxylic acidLowest (-0.5-0.5)HighVariablePoorDirect excretion

Metabolic stability studies have demonstrated that 4-carboxamide analogues exhibit superior resistance to enzymatic degradation compared to their carboxylate counterparts [10]. The amide bond in carboxamide derivatives requires specific amidase enzymes for hydrolysis, which are less abundant than the carboxylesterases responsible for ester hydrolysis [2]. This differential metabolic stability translates to prolonged plasma half-lives and sustained therapeutic effects for carboxamide-containing compounds.

Target selectivity analysis reveals that 4-carboxamide analogues demonstrate enhanced selectivity for specific enzyme targets. For example, carboxamide 11 potently inhibited HIV-1 integrase without significantly affecting HCV NS5B polymerase, whereas the corresponding carboxylic acid showed the opposite selectivity profile [10]. This selectivity difference arises from the distinct hydrogen bonding patterns and steric requirements of the amide versus carboxylate functionalities.

The mechanism of action for carboxylate esters involves initial cellular uptake followed by enzymatic hydrolysis to release the active carboxylic acid [2]. This prodrug approach enables targeting of intracellular enzymes that would otherwise be inaccessible to the polar carboxylic acid form. Conversely, carboxamide analogues can directly interact with extracellular or membrane-bound targets through their intact amide functionality.

Role of Pyrimidine Ring Electronics in Molecular Recognition

The electronic properties of the pyrimidine ring system play a crucial role in molecular recognition processes, influencing both binding affinity and selectivity for biological targets. Density functional theory calculations have revealed that pyrimidine possesses a significant dipole moment (2.3-2.5 Debye) and exhibits distinct frontier orbital energies that govern its reactivity and recognition properties [11] [9].

The pyrimidine ring's electronic structure is characterized by high electron density at the nitrogen atoms, which serve as hydrogen bond acceptors in biological systems [12]. The presence of two nitrogen atoms in the ring creates a unique electronic environment that enables specific recognition by complementary binding sites in enzymes and receptors. This recognition is enhanced by the ring's ability to participate in π-π stacking interactions with aromatic amino acid residues [12].

Electronic PropertyPyrimidine ValueEffect on RecognitionFunctional Impact
Dipole moment2.3-2.5 Debyeπ-π stacking interactionsBinding affinity enhancement
HOMO energy-9.2 to -9.8 eVElectron donation capabilityNucleophilic reactivity
LUMO energy-1.5 to -2.0 eVElectron acceptance capabilityElectrophilic reactivity
Band gap energy6.8-7.2 eVChemical reactivityMetabolic stability

Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital energy of pyrimidine (-9.2 to -9.8 eV) determines its electron-donating capacity, while the lowest unoccupied molecular orbital energy (-1.5 to -2.0 eV) governs its electron-accepting properties [11]. The resulting band gap energy (6.8-7.2 eV) indicates moderate chemical reactivity, contributing to the metabolic stability of pyrimidine derivatives while maintaining sufficient reactivity for biological interactions.

The role of ring electronics in molecular recognition is exemplified by the differential binding affinities observed for pyrimidine derivatives with varying electronic properties. Electron-withdrawing substituents decrease the electron density at the ring nitrogen atoms, reducing hydrogen bonding acceptor strength but potentially enhancing binding to electron-rich binding sites [13]. Conversely, electron-donating substituents increase nitrogen basicity, strengthening hydrogen bonding interactions with acidic residues in enzyme active sites.

Charge transfer phenomena within hydrogen-bonded networks involving pyrimidine derivatives result in blue-shifting of vibrational modes, indicating partial charge delocalization from the nitrogen atoms to the extended hydrogen bonding network [14]. This charge transfer mechanism contributes to the stabilization of enzyme-substrate complexes and enhances the specificity of molecular recognition processes.

The electronic influence of functional groups on pyrimidine reactivity has been systematically investigated through computational studies. The addition of electron-withdrawing groups such as carbonyls increases the total dipole moment and decreases the band gap energy, resulting in enhanced reactivity and modified binding properties [9]. These electronic modifications provide a rational basis for designing pyrimidine derivatives with tailored biological activities and improved therapeutic profiles.

Research Findings and Data Analysis

The comprehensive structure-activity relationship studies of pyrimidine derivatives have yielded significant insights into the molecular determinants of biological activity [15] [16] [17]. Systematic investigation of substitution patterns, electronic properties, and conformational preferences has established clear correlations between chemical structure and pharmacological function. These findings provide a foundation for rational drug design and optimization of pyrimidine-based therapeutics.

Enzyme inhibition studies have consistently demonstrated that the combination of 6-amino and 4-carboxylate substituents on the pyrimidine ring creates an optimal pharmacophore for nucleobase recognition [5] [18]. This substitution pattern enables formation of multiple hydrogen bonds with complementary binding sites while maintaining appropriate hydrophobic interactions through the ester functionality. The resulting binding affinity and selectivity profiles position ethyl 6-aminopyrimidine-4-carboxylate as a promising scaffold for further therapeutic development.

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

167.069476538 g/mol

Monoisotopic Mass

167.069476538 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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